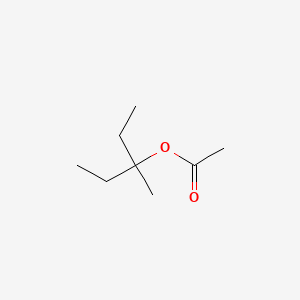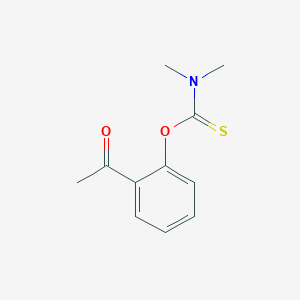
Triethyl propane-1,1,3-tricarboxylate
Übersicht
Beschreibung
Triethyl propane-1,1,3-tricarboxylate is an organic compound with the molecular formula C12H20O6. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethyl propane-1,1,3-tricarboxylate can be synthesized through the esterification of propane-1,1,3-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Reaktionstypen: Triethylpropan-1,1,3-tricarboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Die Estergruppen können in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zu Propan-1,1,3-tricarbonsäure und Ethanol hydrolysiert werden.
Reduktion: Die Estergruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.
Substitution: Die Estergruppen können an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethoxygruppen durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Verschiedene Nucleophile wie Amine oder Thiole unter milden Bedingungen.
Wichtigste gebildete Produkte:
Hydrolyse: Propan-1,1,3-tricarbonsäure und Ethanol.
Reduktion: Trihydroxypropan und Ethanol.
Substitution: Substituierte Propan-1,1,3-tricarboxylate
Wissenschaftliche Forschungsanwendungen
Triethylpropan-1,1,3-tricarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen Rolle in Stoffwechselwegen und Enzyminhibition untersucht.
Medizin: Es wird geforscht, ob es als Arzneimittelzwischenprodukt oder als Prodrug eingesetzt werden kann.
Industrie: Es wird als Weichmacher bei der Herstellung von Polymeren und als Zusatzstoff in verschiedenen industriellen Prozessen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Triethylpropan-1,1,3-tricarboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen. Beispielsweise kann es das Enzym Aconitase hemmen, das eine entscheidende Rolle im Citratzyklus spielt. Durch Hemmung dieses Enzyms kann die Verbindung die Zellatmung und die Energieproduktion stören .
Ähnliche Verbindungen:
- Triethylpropan-1,2,3-tricarboxylat
- Tributylpropan-1,2,3-tricarboxylat
- Trioctylpropan-1,2,3-tricarboxylat
Vergleich: Triethylpropan-1,1,3-tricarboxylat ist aufgrund seiner spezifischen Esterkonfiguration einzigartig, die im Vergleich zu seinen Analoga besondere chemische Eigenschaften verleiht. Beispielsweise hat Triethylpropan-1,2,3-tricarboxylat eine andere Esteranordnung, was zu Variationen in der Reaktivität und Anwendung führt. Tributyl- und Trioctyl-Derivate haben längere Alkylketten, was ihre Löslichkeit und Weichmacheigenschaften beeinflusst .
Wirkmechanismus
The mechanism of action of triethyl propane-1,1,3-tricarboxylate involves its interaction with various molecular targets. For instance, it can inhibit the enzyme aconitase, which plays a crucial role in the Krebs cycle. By inhibiting this enzyme, the compound can interfere with cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Comparison: Triethyl propane-1,1,3-tricarboxylate is unique due to its specific ester configuration, which imparts distinct chemical properties compared to its analogs. For example, triethyl propane-1,2,3-tricarboxylate has a different ester arrangement, leading to variations in reactivity and application. Tributyl and trioctyl derivatives have longer alkyl chains, affecting their solubility and plasticizing properties .
Eigenschaften
IUPAC Name |
triethyl propane-1,1,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-4-16-10(13)8-7-9(11(14)17-5-2)12(15)18-6-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLBTOHMUFYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283450 | |
| Record name | triethyl propane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-14-6 | |
| Record name | NSC42304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31610 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triethyl propane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)


![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)

![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12012814.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)
